

Validating V-ATPase as the Primary Target of Apicularen A: A Comparative Guide

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Compound of Interest

Compound Name: Apicularen A

Cat. No.: B15563306

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This guide provides a comprehensive comparison of experimental data validating the vacuolar-type H⁺-ATPase (V-ATPase) as the primary molecular target of the potent antitumor agent, **Apicularen A**. We compare its performance with other known V-ATPase inhibitors and present supporting experimental evidence.

Executive Summary

Apicularen A is a novel and potent inhibitor of V-ATPase, a proton pump essential for the acidification of intracellular compartments and the regulation of pH homeostasis.^{[1][2]} Its specific interaction with the V0 subunit of the V-ATPase leads to the disruption of lysosomal acidification, induction of apoptosis, and potent cytotoxic effects against a range of cancer cell lines.^{[1][2][3]} This guide summarizes the key experimental findings that validate V-ATPase as the primary target of **Apicularen A** and provides a comparative analysis with other well-characterized V-ATPase inhibitors such as Bafilomycin A1 and Concanamycin A.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the inhibitory and cytotoxic potency of **Apicularen A** with other V-ATPase inhibitors.

Table 1: In Vitro V-ATPase Inhibition

Compound	Target Enzyme Source	Assay Type	IC50 (nM)	Reference
Apicularen A	Manduca sexta midgut V-ATPase	ATP Hydrolysis	~20	[4]
Apicularen A	RAW 264.7 cell microsomes	Proton Transport	0.58	[1]
Apicularen B	RAW 264.7 cell microsomes	Proton Transport	13	[1]
Bafilomycin A1	RAW 264.7 cell microsomes	Proton Transport	0.95	[1]
Concanamycin A	Manduca sexta midgut V-ATPase	ATP Hydrolysis	~10	[5]
Archazolid A	Manduca sexta midgut V-ATPase	ATP Hydrolysis	~20	[4]
Archazolid B	Manduca sexta midgut V-ATPase	ATP Hydrolysis	~20	[4]

Table 2: Cytotoxicity in Cancer Cell Lines

Compound	Cell Line	Assay Type	IC50 (nM)	Reference
Apicularen A	RAW 264.7 (mouse leukemia)	MTT	10-1000 (concentration-dependent)	[6]
Apicularen A	1A9 (human ovarian carcinoma)	SRB	0.78 ± 0.4	
Apicularen B	RAW 264.7 (mouse leukemia)	MTT	10-100 fold less effective than Apicularen A	[6]
Bafilomycin A1	-	-	Similar efficacy to Apicularen A	[4]
Concanamycin A	-	-	Similar efficacy to Apicularen A	[4]
Archazolid A	-	-	Similar efficacy to Apicularen A	[4]

Table 3: Apoptosis Induction

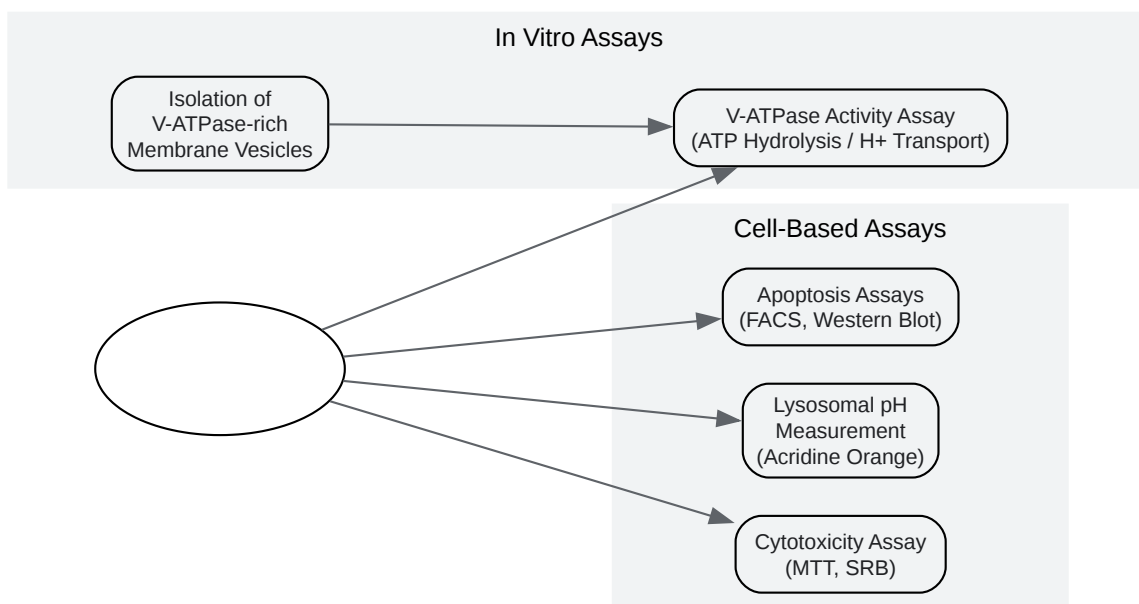
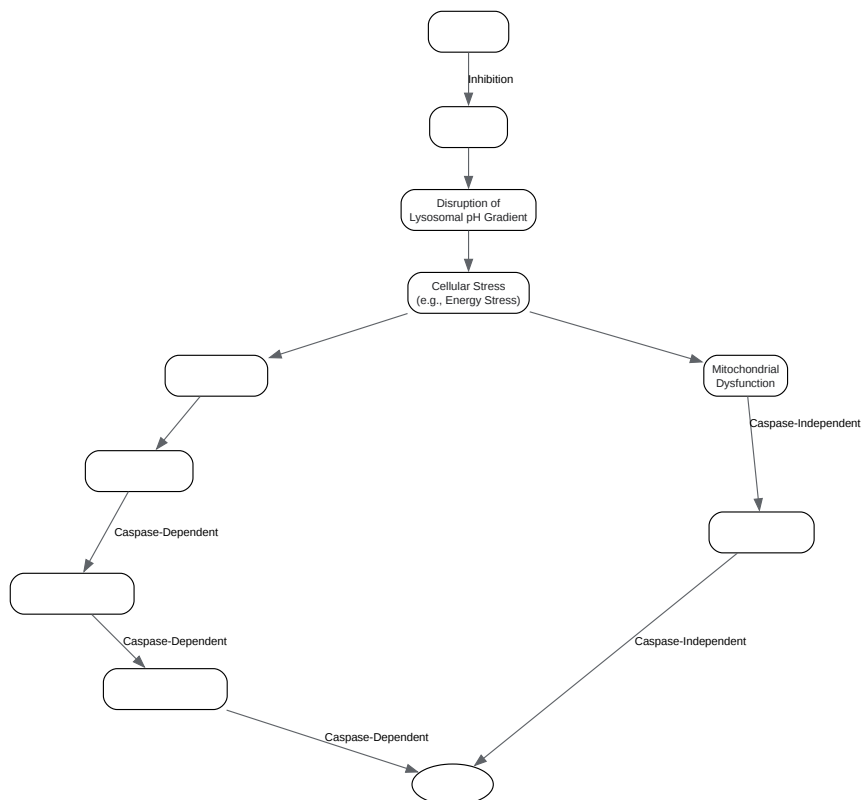
Compound	Cell Line	Effect	Quantitative Data	Reference
Apicularen A	HeLa	Apoptosis (Sub-G1 peak)	40% of cells at 48 hours	[1]
Apicularen A	RAW 264.7	Apoptosis (Sub-G1 peak)	Increase in percentage of sub-G1 cells	[6]

Mechanism of Action: V-ATPase Inhibition and Downstream Effects

Apicularen A exerts its biological effects through the specific inhibition of V-ATPase. This inhibition disrupts critical cellular processes, ultimately leading to apoptosis.

Signaling Pathway of Apicularen A-Induced Apoptosis

V-ATPase inhibition by **Apicularen A** triggers a cascade of events culminating in programmed cell death. The proposed signaling pathway involves both caspase-dependent and -independent mechanisms.



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References

- 1. PMA synergistically enhances apicularen A-induced cytotoxicity by disrupting microtubule networks in HeLa cells | springermedizin.de [springermedizin.de]
- 2. Mode of cell death induction by pharmacological vacuolar H⁺-ATPase (V-ATPase) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Binding Site of the V-ATPase Inhibitor Apicularen Is in the Vicinity of Those for Bafilomycin and Archazolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Archazolid and apicularen: Novel specific V-ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
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